molecular formula C11H21FN2O2 B1447253 trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester CAS No. 1376609-36-7

trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester

Cat. No.: B1447253
CAS No.: 1376609-36-7
M. Wt: 232.29 g/mol
InChI Key: VGCKWWMMIKCCKU-RKDXNWHRSA-N
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Description

“trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 1376609-36-7 . It has a linear formula of C10H19FN2O2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 . This indicates that the compound has a chiral center at the 3-position of the piperidine ring, and it exists as two enantiomers .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 232.3 . It is a solid or semi-solid or liquid or lump at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis Pathways and Industrial Applications

The synthetic pathways for compounds structurally related to trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester have been explored in the context of developing efficient production methods for pharmaceutical compounds. For example, in the synthesis of vandetanib, a drug used for the treatment of certain types of cancer, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate is used as a precursor in a series of reactions that eventually yield the final product. This process is highlighted for its higher yield and commercial viability on a manufacturing scale, demonstrating the relevance of such intermediates in pharmaceutical synthesis (Mi, 2015).

Environmental Considerations and Degradation

The environmental behavior and fate of compounds related to methyl tert-butyl ether (MTBE), which shares a similar tert-butyl group, have been extensively reviewed. Such studies are essential for understanding the impact of these substances on water solubility, sorption to subsurface solids, resistance to biodegradation in groundwater, and atmospheric half-life. These insights are crucial for assessing the environmental impact and designing strategies for the mitigation of potential pollution from industrial uses of these chemicals (Squillace et al., 1997).

Applications in Catalysis and Reaction Mechanisms

In the realm of catalysis, research on the formation of MTBE, a compound related to tert-butyl esters, has shed light on the use of heteropoly acids as catalysts. This work contributes to the search for environmentally friendly and stable catalysts for industrial processes. The mechanism of the catalytic reaction and the influence of methanol concentration on the reaction rate have been elucidated, providing valuable information for the optimization of catalytic processes in the synthesis of oxygenates like MTBE (Bielański et al., 2003).

Contributions to Polymer Science

The modification of biopolymers, such as xylan, with functional groups similar to those in this compound, has been explored for the development of new materials. These modifications lead to xylan esters with specific properties, potentially useful for applications ranging from drug delivery to antimicrobial agents. This area of research highlights the versatility and potential of such chemical structures in the creation of novel materials with tailored properties (Petzold-Welcke et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause less serious health effects . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCKWWMMIKCCKU-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1CCNC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester
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trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester
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trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester
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trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester
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trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester
Reactant of Route 6
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trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester

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